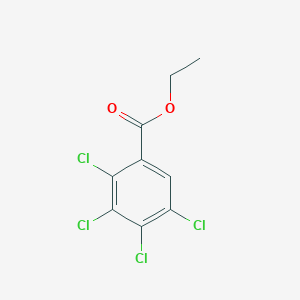

Ethyl 2,3,4,5-tetrachlorobenzoate

Description

Ethyl 2,3,4,5-tetrachlorobenzoate is an organic compound characterized by the presence of four chlorine atoms attached to a benzene ring, with an ethyl ester functional group

Properties

IUPAC Name |

ethyl 2,3,4,5-tetrachlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl4O2/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCSEUOBCDMNHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,3,4,5-tetrachlorobenzoate typically involves the esterification of 2,3,4,5-tetrachlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as controlled temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3,4,5-tetrachlorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hydroxylated derivatives.

Reduction Reactions: The compound can be reduced to form less chlorinated benzoates or even completely dechlorinated products.

Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized derivatives, such as carboxylic acids.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Substitution: Hydroxylated benzoates.

Reduction: Partially or fully dechlorinated benzoates.

Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Ethyl 2,3,4,5-tetrachlorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2,3,4,5-tetrachlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms enhances its reactivity and binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2,3,4,5-tetrafluorobenzoate: Similar structure but with fluorine atoms instead of chlorine.

Ethyl 2,3,4,5-tetrachlorobenzamide: Similar structure but with an amide group instead of an ester.

Ethyl 2,3,4,5-tetrachlorophthalate: Similar structure but with a phthalate group.

Uniqueness: Ethyl 2,3,4,5-tetrachlorobenzoate is unique due to the specific arrangement of chlorine atoms and the ethyl ester functional group, which confer distinct chemical and physical properties. These properties make it suitable for specific applications that may not be achievable with similar compounds.

Biological Activity

Ethyl 2,3,4,5-tetrachlorobenzoate is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and environmental impacts. This article explores its biological activity through various studies and findings.

This compound is a derivative of benzoic acid with four chlorine substituents at positions 2, 3, 4, and 5. Its chemical structure is represented as follows:

- Molecular Formula : C9H6Cl4O2

- Molecular Weight : 292.0 g/mol

- Physical State : Solid at room temperature

- Solubility : Limited solubility in water; more soluble in organic solvents.

Toxicological Studies

Research indicates that this compound exhibits significant toxicity towards various organisms. Notably:

- Aquatic Toxicity : Studies have shown that this compound can be harmful to aquatic life. For instance, exposure to sublethal concentrations resulted in altered oxygen consumption rates in juvenile rainbow trout (Oncorhynchus mykiss), indicating potential respiratory distress and metabolic disruption .

- Bacterial Degradation : Certain bacteria have shown the ability to degrade chlorinated benzenes, including this compound. The degradation pathway involves dioxygenases that cleave the aromatic ring structure, leading to less toxic metabolites .

Case Studies

- Environmental Impact Assessment :

- Microbial Bioremediation :

Table of Biological Effects

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : Chlorinated compounds can inhibit key enzymes involved in metabolic pathways in various organisms.

- Cell Membrane Disruption : The lipophilic nature of chlorinated benzenes may lead to membrane integrity loss in microbial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.